3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound with a molecular formula of C9H12ClN3O2S and a molecular weight of 261.73 g/mol . This compound is characterized by the presence of a chloropyrazine moiety and a tetrahydrothiophene dioxide ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 6-chloropyrazine-2-amine with tetrahydrothiophene 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The chloropyrazine moiety can interact with enzymes and receptors, modulating their activity. The tetrahydrothiophene dioxide ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}pyrrolidine-1-carboxylate
- tert-butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]azetidine-1-carboxylate
Uniqueness
Compared to similar compounds, 3-(((6-Chloropyrazin-2-yl)amino)methyl)tetrahydrothiophene 1,1-dioxide stands out due to its unique combination of a chloropyrazine moiety and a tetrahydrothiophene dioxide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H12ClN3O2S |
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Molecular Weight |
261.73 g/mol |
IUPAC Name |
6-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3O2S/c10-8-4-11-5-9(13-8)12-3-7-1-2-16(14,15)6-7/h4-5,7H,1-3,6H2,(H,12,13) |
InChI Key |
OKMOJUCORYFOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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